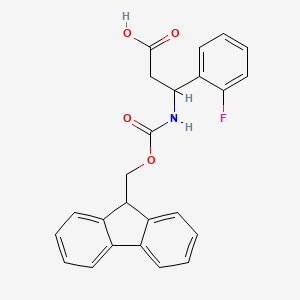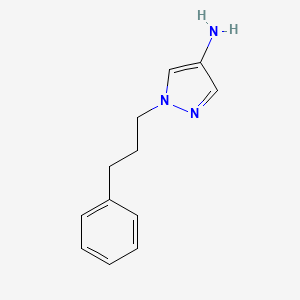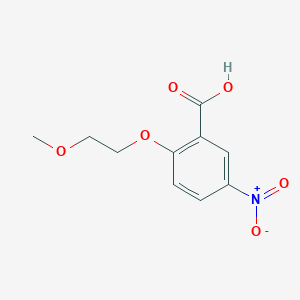![molecular formula C6H11N B3121436 3-Azabicyclo[4.1.0]heptane CAS No. 286-09-9](/img/structure/B3121436.png)
3-Azabicyclo[4.1.0]heptane
Übersicht
Beschreibung
3-Azabicyclo[410]heptane is a bicyclic organic compound that features a nitrogen atom within its structure
Wirkmechanismus
Target of Action
3-Azabicyclo[4.1.0]heptane (3-ABH) is a heterocyclic system often present in molecules capable of acting on various biological targets . It’s found in various natural and synthetic biologically active compounds . For instance, it’s present in the ergot alkaloid cycloclavine and antibiotic indolizomycin . It’s also found in compounds of the duocarmycin group, which exhibit high cytotoxicity and are promising antitumor agents .
Mode of Action
The mode of action of 3-ABH is largely dependent on the specific biological target it interacts with. For instance, in the case of the antihistamine drug Rupatidine, the 3-ABH core was incorporated into the structure of the drug instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
Biochemical Pathways
The biochemical pathways affected by 3-ABH are diverse and depend on the specific biological target. For example, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . Protease inhibitors based on structurally related pseudopeptides show antiviral properties .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its physicochemical properties, which can be improved by incorporating the 3-abh core into the structure of drugs .
Result of Action
The molecular and cellular effects of 3-ABH’s action are diverse and depend on the specific biological target. For instance, 3-ABH derivatives have been used in the treatment of neurological and neurodegenerative diseases, and to overcome alcohol and drug addictions .
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound could interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Azabicyclo[4.1.0]heptane is not well-defined. It is speculated that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to fully understand the molecular mechanism of this compound.
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound could interact with transporters or binding proteins, influencing its localization or accumulation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective and scalable, making it suitable for both laboratory and industrial applications . Another method involves the transition metal-catalyzed cycloisomerization of 1,6-enynes, which can produce bicyclo[4.1.0]heptenes that can be further functionalized .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The reduction of nitriles using sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions is one such method that has been adapted for industrial use .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the strained bicyclic structure.
Common Reagents and Conditions
Reduction: Reduction of spirocyclic oxetanyl nitriles using NaBH4 and CoCl2 in methanol.
Substitution: Photocatalytic Minisci-like conditions can introduce various heterocycles at the bridgehead position from N-hydroxyphthalimide esters.
Major Products
The major products formed from these reactions include 3-azabicyclo[4.1.0]hepta-2,4-dienes and functionalized azabicyclo[4.1.0]heptane-2,4,5-triones .
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[4.1.0]heptane has several applications in scientific research:
Medicinal Chemistry: It has been incorporated into the structure of antihistamine drugs, such as Rupatidine, to improve physicochemical properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of various organic compounds.
Materials Science: Its unique structural properties make it useful in the development of new materials with specific characteristics.
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptanes: These compounds are also used as bioisosteres for meta-substituted benzenes and have similar physicochemical properties.
Bicyclo[4.1.0]heptenes: These compounds are readily accessible via transition metal-catalyzed cycloisomerization and serve as useful building blocks in organic synthesis.
6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: This compound is a potent and selective triple reuptake inhibitor with excellent bioavailability and brain penetration.
Eigenschaften
IUPAC Name |
3-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-7-4-6-3-5(1)6/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFQJBMXUXJUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What kind of biological activity have 3-azabicyclo[4.1.0]heptane derivatives shown?
A1: Research indicates that specific derivatives of this compound exhibit potent inhibitory effects on the reuptake of serotonin, norepinephrine, and dopamine. [, , ] This suggests potential applications in treating conditions related to these neurotransmitters.
Q2: How does the structure of this compound lend itself to developing new drugs?
A2: The this compound scaffold possesses desirable characteristics for drug development, such as rigidity and sp3-enrichment, making it a promising starting point for discovering new lead compounds. []
Q3: Can you provide an example of how the this compound scaffold has been modified to create potentially therapeutic compounds?
A3: Researchers have synthesized derivatives containing a 6-(3,4-dichlorophenyl) group at the 1-position with various alkoxyalkyl substituents. These modifications led to compounds with improved bioavailability, brain penetration, and high potency and selectivity for serotonin, norepinephrine, and dopamine transporters. [, ]
Q4: Have any specific this compound derivatives been identified as particularly promising?
A4: Yes, a specific derivative, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane (compound 17 in the cited study []) has shown a promising profile in in vivo and in vitro studies, suggesting further investigation is warranted.
Q5: Are there any synthetic strategies that provide access to enantiomerically pure 3-azabicyclo[4.1.0]heptanes?
A5: Yes, a scalable route utilizes a commercially available chiral lactone as the starting material. This approach incorporates an efficient epimerization/hydrolysis step to minimize tedious purifications, yielding the desired tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate with high enantiomeric purity. []
Q6: What alternative synthetic approaches exist for constructing the this compound core?
A6: Several methods have been explored, including: * Gold-catalyzed cycloisomerization: This method utilizes cyclopropenes as starting materials and offers a diastereoselective route to various 3-oxa- and 3-azabicyclo[4.1.0]heptanes. [, ] * Titanium-mediated intramolecular reductive cyclopropanation: This approach employs α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles as starting materials, leading to diverse 3-azabicyclo[3.1.0]hexane and this compound derivatives. [, ] * Radical Cyclization: Utilizing N-chloro-β-methylenecyclopropylamine as a precursor, radical cyclization offers another route to synthesize 3-azabicyclo[4.1.0]heptanes. [, ]
Q7: Has the this compound core been incorporated into more complex polycyclic structures?
A7: Yes, researchers have successfully synthesized polycyclic δ-lactams containing a bridged benzomorphan skeleton incorporating the this compound unit. This synthesis utilizes bromofunctionalized 2,6-methano- and 1,5-methano-benzomorphanones as key intermediates. []
Q8: Are there any studies investigating the impact of substituents on the reactivity of this compound derivatives?
A8: Yes, research on the synthesis of polycyclic δ-lactams with bridged benzomorphan skeletons has explored the influence of substituents on the selectivity and diversity of the reactions. [] This research highlights how specific substituents can direct the reaction pathway and influence the stereochemical outcome.
Q9: Have any studies examined the regioselectivity of reactions involving the this compound scaffold?
A9: Yes, investigations into the epoxide ring-opening of 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane with amines have demonstrated remarkable regioselectivity switches depending on the reaction conditions. [] This control over regioselectivity is crucial for synthesizing specific isomers of biologically relevant molecules like trans-4-amino-3-hydroxypiperidines and trans-3-amino-4-hydroxypiperidines.
Q10: Has the this compound system been used to access other important heterocyclic motifs?
A10: Yes, the synthesis of trans-4-triazolyl-substituted 3-hydroxypiperidines utilizes tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, derived from a this compound intermediate. The terminal alkyne functionality in this derivative serves as a handle for introducing diverse triazole substituents through 1,3-dipolar cycloadditions with organic azides. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid](/img/structure/B3121385.png)







![3-Oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B3121444.png)


